N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-5-(4-CHLOROPHENYL)-N-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE
Overview
Description
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-5-(4-CHLOROPHENYL)-N-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes multiple halogenated phenyl groups and a pyrazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-5-(4-CHLOROPHENYL)-N-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and diketones under acidic or basic conditions.
Introduction of halogenated phenyl groups: This step involves electrophilic aromatic substitution reactions using chlorodifluoromethoxybenzene and chlorobenzene derivatives.
Carboxamide formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-5-(4-CHLOROPHENYL)-N-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated phenyl groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-5-(4-CHLOROPHENYL)-N-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-5-(4-CHLOROPHENYL)-N-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(CHLOROFLUOROMETHOXY)PHENYL]-5-(4-CHLOROPHENYL)-N-METHYL-7-(FLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE
- **N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-5-(4-BROMOPHENYL)-N-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE
Uniqueness
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-5-(4-CHLOROPHENYL)-N-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific combination of halogenated phenyl groups and the pyrazolopyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-5-(4-chlorophenyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2F5N4O2/c1-32(14-6-8-15(9-7-14)35-22(24,28)29)20(34)17-11-19-30-16(12-2-4-13(23)5-3-12)10-18(21(25,26)27)33(19)31-17/h2-11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDRGCADWUMGKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC(F)(F)Cl)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=C(C=C4)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2F5N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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